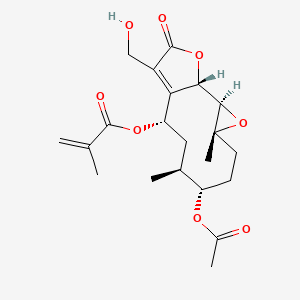
glaucolide L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glaucolide L, also known as this compound, is a useful research compound. Its molecular formula is C21H28O8 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxicity
Research indicates that glaucolide L exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in tumor cells.
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Melanoma | 5.0 | Induction of apoptosis |
| Large-cell Lung Carcinoma | 7.2 | Cell cycle arrest |
| Glioblastoma | 4.5 | DNA damage and repair inhibition |
In a study involving human cultured lymphocytes, this compound concentrations greater than 15 µg/ml resulted in complete inhibition of cell growth, while lower concentrations increased chromosomal aberrations, indicating its potential genotoxic effects .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for developing natural antimicrobial agents.
Table 2: Antimicrobial Activity of this compound
| Pathogen | Activity Level |
|---|---|
| Bacillus cereus | Strong |
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
The compound showed the strongest activity against Bacillus cereus, which suggests its potential application in food preservation and safety .
Agricultural Applications
Due to its phytogrowth-inhibitory properties, this compound has been investigated as a natural herbicide. Research indicates that it can significantly inhibit the growth of certain plant species.
Table 3: Phytogrowth-Inhibitory Effects of this compound
| Plant Species | Inhibition Rate (%) at 200 µM |
|---|---|
| L. multiflorum | 70 |
| Zea mays | 50 |
| Phaseolus vulgaris | 30 |
These findings suggest that this compound could be developed into a natural herbicide, reducing reliance on synthetic chemicals in agriculture .
Case Study 1: Cancer Therapy
A notable case study evaluated the effects of this compound on melanoma cells. The study found that treatment with this compound led to significant apoptosis through modulation of pro-inflammatory pathways. The results indicated that this compound could be harnessed for therapeutic use in cancer treatment by targeting specific molecular pathways involved in tumor progression .
Case Study 2: Antimicrobial Efficacy
Another case study assessed the antimicrobial efficacy of this compound against foodborne pathogens. The compound was effective in reducing bacterial load in contaminated food samples, demonstrating its potential as a natural preservative .
Propiedades
Fórmula molecular |
C21H28O8 |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
[(1S,2R,4R,7S,8S,10S)-7-acetyloxy-12-(hydroxymethyl)-4,8-dimethyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-11-en-10-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H28O8/c1-10(2)19(24)27-15-8-11(3)14(26-12(4)23)6-7-21(5)18(29-21)17-16(15)13(9-22)20(25)28-17/h11,14-15,17-18,22H,1,6-9H2,2-5H3/t11-,14-,15-,17-,18+,21+/m0/s1 |
Clave InChI |
PHZVXWDOWQSRIQ-IFTCQUJZSA-N |
SMILES isomérico |
C[C@H]1C[C@@H](C2=C(C(=O)O[C@@H]2[C@@H]3[C@](O3)(CC[C@@H]1OC(=O)C)C)CO)OC(=O)C(=C)C |
SMILES canónico |
CC1CC(C2=C(C(=O)OC2C3C(O3)(CCC1OC(=O)C)C)CO)OC(=O)C(=C)C |
Sinónimos |
glaucolide L |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















